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Compound of Interest

Compound Name:
6-Methyl-[1,2,4]triazolo[4,3-

b]pyridazine

Cat. No.: B107754 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-

Methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal

chemistry and drug development.[1] The document is intended for researchers, scientists, and

professionals in the field, offering a detailed summary of spectroscopic data, experimental

methodologies, and visual representations of analytical workflows.

Core Spectroscopic Data
The structural elucidation of 6-Methyl-triazolo[4,3-b]pyridazine and its derivatives relies on a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. While specific data for the parent compound 6-Methyl-triazolo[4,3-b]pyridazine is not

extensively detailed in the provided search results, data for closely related derivatives allows

for the prediction of characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methyl-triazolo[4,3-b]pyridazine
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Atom
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

CH₃ ~2.34 ~21.5

H-3 - ~146.5

H-7 ~7.15 (d) ~113.5

H-8 ~8.20 (d) ~125.9

C-3 - ~142.9

C-6 - ~153.9

C-7 - ~119.7

C-8 - ~126.9

C-8a - ~152.4

Note: Predicted values are based on data from similar triazolo[4,3-b]pyridazine structures.[2]

Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of triazolo[4,3-b]pyridazine derivatives typically exhibits characteristic absorption

bands.

Table 2: Characteristic IR Absorption Bands for Triazolo[4,3-b]pyridazine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)

C-H (aliphatic) Stretching 2966, 2893

C-H (aromatic) Stretching 3061

C=N Stretching 1612

C=C Stretching 1566

N-H Stretching 3383-3173
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Source: Data compiled from analyses of various triazolo[4,3-b]pyridazine derivatives.[2][3][4]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For 6-Chloro-3-methyl-[3][4][5]triazolo[4,3-b]pyridazine, a closely related

compound, the molecular weight is 168.58 g/mol .[6] The fragmentation of triazolo[4,3-

b]pyridazines often involves the loss of nitrogen and fragmentation of the pyridazine ring.

Table 3: Mass Spectrometry Data for a Related Triazolo[4,3-b]pyridazine

Compound Molecular Formula
Molecular Weight (

g/mol )

Key Fragmentation

Pathways

6-Chloro-3-methyl-[3]

[4][5]triazolo[4,3-

b]pyridazine

C₆H₅ClN₄ 168.58

Loss of N₂, HCN, and

subsequent ring

fragmentation.

Source: PubChem CID 911387.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The conjugated system of the triazolo[4,3-b]pyridazine core gives rise to characteristic

absorption bands in the UV region.

Table 4: UV-Vis Absorption Data for Triazolo-pyridazine Derivatives

Electronic Transition Wavelength Range (nm)

π-π* 250-280

Source: Based on spectroscopic studies of related derivatives.[3]

Experimental Protocols
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Detailed methodologies are crucial for the reproducible spectroscopic analysis of 6-Methyl-

triazolo[4,3-b]pyridazine. The following are generalized protocols based on standard laboratory

practices for similar compounds.

Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
The synthesis of 6-methyl-[3][4][5]triazolo[4,3-b]pyridazine can be achieved through various

synthetic routes, often starting from a substituted pyridazine. A general procedure involves the

reaction of 3-chloro-6-methylpyridazine with hydrazine, followed by cyclization with an

appropriate reagent to form the triazole ring.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Standard

parameters for acquisition and processing are typically used. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][7]

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the

compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin

film can be prepared by dissolving the compound in a volatile solvent and allowing the

solvent to evaporate on a salt plate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is

typically presented as a plot of transmittance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the compound's properties. The data is presented as a plot of relative intensity versus mass-

to-charge ratio (m/z).

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorbance spectrum over a wavelength range of

approximately 200-800 nm, using the pure solvent as a reference.

Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of 6-

Methyl-triazolo[4,3-b]pyridazine.
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Caption: Workflow for the synthesis and spectroscopic analysis of 6-Methyl-triazolo[4,3-

b]pyridazine.

Derivatives of 6-Methyl-triazolo[4,3-b]pyridazine have been investigated as inhibitors of various

protein kinases, which are key components of cellular signaling pathways implicated in

diseases like cancer.
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Caption: Generalized signaling pathway showing the inhibitory action of triazolo[4,3-

b]pyridazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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